molecular formula C21H28N4O2 B3590097 NN'-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE

NN'-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE

Cat. No.: B3590097
M. Wt: 368.5 g/mol
InChI Key: MYVRJVVAXRZHPS-UHFFFAOYSA-N
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Description

NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE is an organic compound with the molecular formula C21H28N4O2. This compound is known for its unique chemical structure, which includes two dimethylamino groups attached to phenyl rings, linked by a pentanediamide chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE typically involves the reaction of 4-(dimethylamino)aniline with pentanediamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE involves its interaction with specific molecular targets. The dimethylamino groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE is unique due to its pentanediamide linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

N,N'-bis[4-(dimethylamino)phenyl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-24(2)18-12-8-16(9-13-18)22-20(26)6-5-7-21(27)23-17-10-14-19(15-11-17)25(3)4/h8-15H,5-7H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVRJVVAXRZHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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